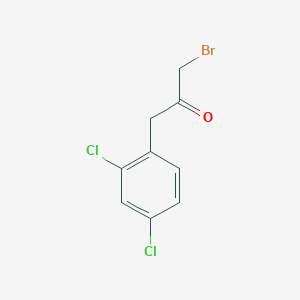

1-Bromo-3-(2,4-dichlorophenyl)propan-2-one

Descripción

Contextualization within Organohalogen Chemistry

Organohalogen compounds, characterized by the presence of at least one carbon-halogen bond, are a broad class of molecules with diverse applications. nih.gov The inclusion of halogen atoms can significantly alter the physical and chemical properties of an organic molecule, influencing factors such as its reactivity, lipophilicity, and biological activity. 1-Bromo-3-(2,4-dichlorophenyl)propan-2-one is a prime example of a polyhalogenated compound, containing both bromine and chlorine atoms.

Significance in Synthetic Organic Transformations

The principal significance of this compound in synthetic organic chemistry lies in its utility as a precursor for the synthesis of heterocyclic compounds, particularly thiazole (B1198619) derivatives. The Hantzsch thiazole synthesis, a classic and widely used method, involves the reaction of an α-haloketone with a thioamide. In this context, this compound serves as the α-haloketone component.

For instance, the reaction of this compound with thiourea (B124793) is a direct pathway to the synthesis of 2-amino-4-(2,4-dichlorobenzyl)thiazole. This reaction proceeds via a cyclocondensation mechanism, where the sulfur of the thiourea acts as a nucleophile, attacking the carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to form the thiazole ring. derpharmachemica.com Thiazole and its derivatives are known to exhibit a wide range of biological activities, making this synthetic route particularly valuable. nih.govmdpi.com

The general synthetic scheme is as follows:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Thiourea | 2-Amino-4-(2,4-dichlorobenzyl)thiazole | Hantzsch Thiazole Synthesis |

Overview of Research Trajectories Involving the Compound

Current research involving this compound is predominantly focused on its application as a building block for the synthesis of novel bioactive molecules. The 2-aminothiazole (B372263) scaffold, readily accessible from this bromo ketone, is a key feature in many compounds with demonstrated pharmacological properties. mdpi.com

Research in this area often involves the following steps:

Synthesis of the 2-aminothiazole core: Utilizing this compound as the starting α-haloketone.

Functionalization of the 2-amino group: The amino group on the thiazole ring can be further modified to create a library of derivatives.

Biological evaluation: The synthesized compounds are then screened for various biological activities, such as antifungal, antibacterial, or anticancer properties.

While specific studies focusing solely on the properties of this compound are not abundant, its implicit importance is evident from its role as a key intermediate in the synthesis of these potentially therapeutic agents. A patent for the preparation of an intermediate for the antifungal drug itraconazole (B105839), for example, involves the bromination of a dichloroacetophenone derivative, highlighting the relevance of such bromo ketones in pharmaceutical synthesis.

Below is a table summarizing the key properties of this compound:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 651358-40-6 |

| Molecular Formula | C₉H₇BrCl₂O |

| Molecular Weight | 281.96 g/mol |

Propiedades

IUPAC Name |

1-bromo-3-(2,4-dichlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOKJVIFPHPGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593845 | |

| Record name | 1-Bromo-3-(2,4-dichlorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651358-40-6 | |

| Record name | 1-Bromo-3-(2,4-dichlorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 3 2,4 Dichlorophenyl Propan 2 One

Direct Bromination Approaches

Direct bromination strategies involve the introduction of a bromine atom at the α-position of a propanone derivative. This is a common and effective method for the synthesis of α-haloketones.

α-Bromination of Propanone Derivatives

The α-bromination of a propanone derivative, specifically 3-(2,4-dichlorophenyl)propan-2-one, is a primary route to 1-Bromo-3-(2,4-dichlorophenyl)propan-2-one. This reaction typically proceeds via an enol or enolate intermediate. The choice of brominating agent and reaction conditions is crucial to ensure high yield and selectivity. Common brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS).

The reaction with elemental bromine is often carried out in a suitable solvent such as methanol (B129727), acetic acid, or diethyl ether. The presence of an acid catalyst can facilitate the reaction by promoting the formation of the enol tautomer, which then reacts with the electrophilic bromine.

| Brominating Agent | Solvent | Catalyst | Typical Yield |

| Bromine (Br₂) | Acetic Acid | H⁺ (catalytic) | Good to Excellent |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Radical Initiator (e.g., AIBN) | High |

This table presents generalized data for α-bromination of ketones.

Regioselective Bromination Techniques

For an unsymmetrical ketone like 3-(2,4-dichlorophenyl)propan-2-one, regioselectivity of the bromination is a key consideration. The target compound requires bromination at the C1 position (the methyl group) rather than the C3 position (the benzylic methylene (B1212753) group).

Under acidic conditions, the bromination of a ketone generally proceeds through the more stable, more substituted enol, which would favor bromination at the C3 position. However, by carefully controlling the reaction conditions, it is possible to influence the regioselectivity. For instance, kinetic control (lower temperature, short reaction time) might favor the formation of the less substituted enol, leading to bromination at the C1 position.

Alternatively, the use of specific reagents can direct the bromination. For example, bromination with N-bromosuccinimide (NBS) under radical conditions can exhibit different selectivity compared to electrophilic bromination with Br₂ wikipedia.org.

Precursor-Based Synthesis Strategies

An alternative to direct bromination of the final ketone is to synthesize the target molecule from a precursor that is already functionalized.

Utilizing 2,4-Dichlorophenylacetone Derivatives

A common precursor-based approach involves starting with 2,4-dichlorophenylacetone. This compound can be synthesized through various methods, including the Friedel-Crafts acylation of 1,3-dichlorobenzene. Once 2,4-dichlorophenylacetone is obtained, it can be subjected to α-bromination. One reported method for a similar compound, 2'-bromo-2,4-dichlorophenylacetone, involves the reaction of 2,4-dichlorophenylacetone with hydrogen bromide . This suggests a viable pathway where the precursor is first synthesized and then halogenated.

A general synthetic scheme is as follows:

Synthesis of 2,4-Dichlorophenylacetone: Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetone (B47974).

Bromination: Subsequent α-bromination of the resulting 2,4-dichlorophenylacetone.

| Precursor | Reagents for Bromination | Product |

| 2,4-Dichlorophenylacetone | Hydrogen Bromide | This compound |

This table illustrates a potential precursor-based synthetic route.

Stereochemical Considerations in Precursor Selection

The α-carbon of this compound is a prochiral center. If the synthesis were to proceed through a route that creates a chiral center, stereochemical control would become an important factor. For instance, if a chiral precursor were used, it could potentially lead to an enantiomerically enriched product. However, for the direct bromination of the achiral 3-(2,4-dichlorophenyl)propan-2-one, the product will be a racemic mixture if a chiral center is formed. Asymmetric α-bromination of ketones is an active area of research, often employing chiral catalysts or auxiliaries to achieve enantioselectivity.

Advanced Synthetic Protocols

Modern organic synthesis has introduced more advanced and often milder and more selective methods for α-bromination of ketones.

One such method is the use of an oxidative bromination system, such as hydrogen peroxide and hydrogen bromide (H₂O₂/HBr) iau.irrsc.orgresearchgate.netnih.govresearchgate.net. This system is considered a greener alternative to using elemental bromine, as the by-product is water. The reaction can be performed under mild conditions and often shows high selectivity for monobromination iau.irresearchgate.net.

Another advanced technique involves the use of solid-supported brominating agents, which can simplify the work-up procedure and minimize waste. Additionally, photobromination, using light to initiate the reaction, can offer alternative selectivity profiles, particularly when radical pathways are involved.

| Method | Brominating System | Advantages |

| Oxidative Bromination | H₂O₂ / HBr | "Green" byproduct (water), mild conditions, high selectivity iau.irresearchgate.net |

| Solid-Supported Reagents | Polymer-bound NBS | Ease of work-up, reduced waste |

| Photobromination | NBS / Light | Can favor radical pathways, alternative selectivity |

This table summarizes some advanced synthetic protocols for α-bromination.

Catalytic Methods in Synthesis

The synthesis of α-haloketones, including this compound, often involves the electrophilic substitution of a ketone at the α-carbon position. Catalytic methods are employed to enhance the reaction rate, improve selectivity, and reduce the environmental impact of the synthesis.

A common precursor for this synthesis is 1-(2,4-dichlorophenyl)propan-2-one. The introduction of the bromine atom at the C1 position is typically achieved through bromination. While this can be performed with stoichiometric reagents, catalytic approaches are preferred in modern organic synthesis. Lewis acids are frequently used as catalysts in halogenation reactions. For instance, iron(III) chloride (FeCl₃) is a common catalyst for the bromination of aromatic compounds and can also be applied to the α-bromination of ketones. prepchem.com The catalyst functions by polarizing the brominating agent, such as molecular bromine (Br₂), making it a more potent electrophile.

The general catalytic cycle would involve the activation of the ketone precursor to its enol or enolate form, which then readily reacts with the electrophilic bromine species generated by the catalyst. The choice of catalyst and solvent system is crucial to prevent side reactions, such as polybromination or reactions on the aromatic ring.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is integral to the sustainable production of chemical intermediates like this compound. nih.gov These principles aim to minimize hazards, reduce waste, and improve resource efficiency throughout the lifecycle of the product. nih.gov

Key green chemistry considerations for this synthesis include:

Safer Solvents and Auxiliaries: Traditional syntheses may use hazardous organic solvents like carbon tetrachloride or chloroform. Green approaches prioritize the use of safer alternatives, such as ethyl acetate, or explore solvent-free reaction conditions. nih.gov

Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. mit.edu Using catalytic methods over stoichiometric reagents improves atom economy by reducing the amount of waste generated.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, minimizing waste. mit.edu This aligns with the use of catalysts like FeCl₃ as discussed in the previous section.

Alternative Reagents: Replacing hazardous reagents like molecular bromine with safer alternatives is a key green strategy. N-Bromosuccinimide (NBS) is a solid, less corrosive, and safer source of electrophilic bromine that is often used for α-bromination of ketones, reducing handling risks.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical step to ensure a high yield and purity of this compound, making the process economically viable and efficient. Key parameters that are typically investigated include the choice of solvent, brominating agent, temperature, and reaction time.

The selection of the solvent can significantly influence reaction outcomes. For example, in bromination reactions, solvent polarity can affect the rate and selectivity. A systematic screening of solvents is often the first step in optimization. researchgate.net Subsequently, the amount of the brominating agent (e.g., NBS or Br₂) is optimized to achieve complete conversion of the starting material while minimizing the formation of di-brominated or other byproducts. Temperature control is also crucial; lower temperatures may be required to enhance selectivity and prevent degradation of the product. biosynce.com

The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound from 1-(2,4-dichlorophenyl)propan-2-one, based on common optimization strategies for bromination reactions. researchgate.net

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Br₂ (1.1 eq) | CCl₄ | 25 | 4 | 65 |

| 2 | Br₂ (1.1 eq) | Dichloromethane | 25 | 4 | 72 |

| 3 | NBS (1.1 eq) | Dichloromethane | 25 | 3 | 85 |

| 4 | NBS (1.1 eq) | Ethyl Acetate | 25 | 3 | 88 |

| 5 | NBS (1.1 eq) | Ethyl Acetate | 40 | 2 | 92 |

| 6 | NBS (1.05 eq) | Ethyl Acetate | 40 | 2 | 95 |

This table is a hypothetical representation to illustrate the process of optimizing reaction conditions.

As shown in the table, switching from molecular bromine to NBS (Entry 3) and from a chlorinated solvent to ethyl acetate (Entry 4) can improve the yield, aligning with green chemistry principles. Further optimization of temperature and reagent stoichiometry (Entries 5 and 6) can lead to a highly efficient and high-yielding synthesis.

Chemical Reactivity and Transformation Mechanisms of 1 Bromo 3 2,4 Dichlorophenyl Propan 2 One

Nucleophilic Substitution Reactions at the α-Brominated Carbon

The carbon atom bonded to the bromine is highly electrophilic due to the inductive effects of both the adjacent carbonyl group and the bromine atom. This electronic deficiency makes it a prime target for nucleophilic attack, leading to the displacement of the bromide ion, which is a good leaving group. nih.gov These reactions are fundamental to the synthetic utility of α-halo ketones. up.ac.za

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). savemyexams.comorganic-chemistry.org The pathway taken depends on factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. organic-chemistry.orgyoutube.com

For 1-Bromo-3-(2,4-dichlorophenyl)propan-2-one, the α-brominated carbon is a primary carbon. Generally, primary substrates strongly favor the SN2 pathway because the formation of a primary carbocation, which would be required for an SN1 mechanism, is highly unstable. organic-chemistry.org The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. organic-chemistry.orgmasterorganicchemistry.com This leads to an inversion of stereochemical configuration if the carbon is chiral. organic-chemistry.org

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com The reaction is sterically sensitive, and since the primary carbon in this molecule is relatively unhindered, it further supports the prevalence of the SN2 mechanism. masterorganicchemistry.com The adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it even more susceptible to nucleophilic attack and accelerating the SN2 reaction. nih.gov Illustrative of this enhanced reactivity, chloroacetone (B47974) reacts with potassium iodide 36,000 times faster than 1-chloropropane. wikipedia.org

An SN1 reaction, which involves a two-step process with the formation of a carbocation intermediate, is highly improbable for this compound at the primary α-carbon. masterorganicchemistry.comlibretexts.org The stability of the carbocation is the determining factor for the SN1 pathway, with the order of stability being tertiary > secondary > primary. savemyexams.comyoutube.com Therefore, the formation of a primary carbocation at the α-position is energetically unfavorable.

| Factor | SN1 Pathway | SN2 Pathway | Relevance to this compound |

|---|---|---|---|

| Substrate Structure | Favored by tertiary > secondary >> primary | Favored by methyl > primary > secondary >> tertiary | The α-carbon is primary, strongly favoring the SN2 pathway . |

| Mechanism | Two steps, via carbocation intermediate | One concerted step, via pentavalent transition state | A concerted backside attack is the expected mechanism. |

| Rate Law | Rate = k[Substrate] (Unimolecular) | Rate = k[Substrate][Nucleophile] (Bimolecular) | The reaction rate will depend on both the α-bromo ketone and the chosen nucleophile. |

| Electronic Effect of C=O | Destabilizes adjacent carbocation | Enhances electrophilicity of α-carbon, accelerating the reaction | The carbonyl group activates the substrate for an SN2 reaction . |

The bifunctional nature of α-halo ketones makes them valuable precursors for the synthesis of various heterocyclic compounds. wikipedia.org While this compound does not possess a second nucleophilic group for a direct intramolecular reaction, it can react with other molecules containing two nucleophilic sites to form rings.

For instance, in the Hantzsch pyrrole (B145914) synthesis, an α-halo ketone reacts with a β-dicarbonyl compound and ammonia (B1221849) or a primary amine to form pyrroles. wikipedia.org Similarly, a well-established reaction is the Hantzsch thiazole (B1198619) synthesis, where an α-halo ketone reacts with a thioamide. wikipedia.org In a hypothetical reaction, this compound could react with thioacetamide (B46855). The sulfur of the thioacetamide would act as the nucleophile, attacking the α-brominated carbon in an SN2 fashion to displace the bromide. This is followed by intramolecular cyclization and dehydration to yield a substituted thiazole.

Another example is the formation of epoxides (oxiranes). In the presence of a base, the initial product of a crossed aldol (B89426) reaction between an α-halo ketone and an aldehyde, a halohydrin, can undergo intramolecular cyclization to form an epoxide. wikipedia.org

Enolization and Related Reactions

Keto-enol tautomerism is an equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). masterorganicchemistry.com This process is crucial for the reactivity of ketones, particularly at the α-carbon. For tautomerism to occur, there must be a hydrogen atom on the α-carbon. masterorganicchemistry.com

This compound has two sets of α-protons. The single proton on the bromine-bearing carbon (C1) and the two protons on the methylene (B1212753) carbon (C3) adjacent to the dichlorophenyl ring. The protons on C3 are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This acidity allows for their removal by a base to form an enolate ion. masterorganicchemistry.com This enolate is a key reactive intermediate.

The acidity of the α-hydrogen on C1 is also present, and its removal is a key step in reactions like the Favorskii rearrangement, where a base abstracts this proton to form a carbanion that then leads to a cyclopropanone (B1606653) intermediate. wikipedia.org

The presence of α-protons on the C3 carbon allows this compound to undergo tautomerization to form its corresponding enol. This interconversion can be catalyzed by either acid or base. masterorganicchemistry.com

Acid-Catalyzed Enolization : The process begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. A weak base (like water or the solvent) then removes an α-proton from the C3 carbon, leading to the formation of a C=C double bond and yielding the enol tautomer. masterorganicchemistry.comyoutube.com

Base-Catalyzed Enolization : A base directly removes an acidic α-proton from the C3 carbon to form a resonance-stabilized enolate ion. Subsequent protonation of the oxygen atom of the enolate yields the enol. masterorganicchemistry.com

Generally, the keto form is more stable and favored at equilibrium. masterorganicchemistry.com However, the formation of the enol or enolate intermediate is mechanistically significant. For example, acid-catalyzed α-halogenation of ketones proceeds through an enol intermediate. libretexts.orglibretexts.org The enol acts as a nucleophile, attacking an electrophilic halogen source like Br₂. masterorganicchemistry.com

| Catalyst | Key Intermediate | Mechanism Steps |

|---|---|---|

| Acid (e.g., H₃O⁺) | Enol | 1. Protonation of carbonyl oxygen. 2. Deprotonation of α-carbon by a weak base. |

| Base (e.g., OH⁻) | Enolate | 1. Deprotonation of α-carbon by a strong base. 2. Protonation of the enolate oxygen. |

Carbonyl Group Transformations

The carbonyl group itself is a site of reactivity. The carbon atom is electrophilic, and the oxygen atom is nucleophilic (and basic). It can undergo nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon.

Due to the presence of the α-bromo substituent, reactions at the carbonyl group can sometimes be complex and lead to rearrangements. However, standard carbonyl reactions are possible. For example, the carbonyl group can react with amines to form imines. Specifically, α-halo ketones can react with amines to form α-halo imines, which can serve as protected versions of the halo ketone, allowing other chemical transformations to be performed before the ketone is regenerated by hydrolysis. wikipedia.org

Reduction of the carbonyl group, for instance with sodium borohydride (B1222165) (NaBH₄), would yield the corresponding halohydrin, 1-Bromo-3-(2,4-dichlorophenyl)propan-2-ol. This product could then be used in further synthetic steps, such as intramolecular epoxide formation upon treatment with a base.

Reduction Reactions of the Ketone Moiety

The ketone group in this compound is susceptible to reduction by various hydride reagents to yield the corresponding secondary alcohol, 1-Bromo-3-(2,4-dichlorophenyl)propan-2-ol. The choice of reducing agent is crucial for achieving chemoselectivity, specifically for reducing the carbonyl group without affecting the carbon-bromine or carbon-chlorine bonds.

Complex metal hydrides are commonly employed for this transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. masterorganicchemistry.compressbooks.pubchemguide.co.uk It operates via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org This initial attack forms an alkoxide intermediate, which is subsequently protonated during an aqueous or alcoholic workup to yield the final alcohol product. pressbooks.publibretexts.org Under standard conditions (e.g., in alcoholic solvents like methanol (B129727) or ethanol), NaBH₄ is not potent enough to reduce less reactive functional groups such as esters or amides, nor will it typically cleave carbon-halogen bonds, making it ideal for the selective reduction of the ketone in this molecule. masterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and would also reduce the ketone. However, its higher reactivity increases the risk of side reactions, including potential reductive dehalogenation of the α-bromo group. libretexts.orgwikipedia.org Therefore, for a clean conversion to the halohydrin, sodium borohydride is the preferred reagent. The reaction of α-haloketones with sodium borohydride is a well-established method for producing halohydrins, which are valuable synthetic intermediates. nih.gov

| Reducing Agent | Solvent | Expected Major Product | Selectivity Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1-Bromo-3-(2,4-dichlorophenyl)propan-2-ol | High chemoselectivity for the ketone; C-Br and C-Cl bonds are preserved. masterorganicchemistry.comchemguide.co.uk |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (followed by aqueous workup) | 1-Bromo-3-(2,4-dichlorophenyl)propan-2-ol | Highly reactive; potential for over-reduction or reductive dehalogenation as a side reaction. libretexts.org |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | Ethanol, Ethyl acetate | 3-(2,4-dichlorophenyl)propan-2-ol | Likely to cause hydrogenolysis (cleavage) of the C-Br bond in addition to ketone reduction. |

Condensation Reactions

The carbon atom situated between the ketone and the dichlorophenyl ring (C-3) possesses acidic protons. The electron-withdrawing nature of both the adjacent carbonyl group and the aromatic ring enhances the acidity of these methylene hydrogens, facilitating their removal by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in various condensation reactions. numberanalytics.com

A prominent example is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with an aldehyde or ketone. wikipedia.orgsigmaaldrich.com In this case, this compound can act as the active hydrogen component. In the presence of a weak base catalyst (such as an amine like piperidine), it can react with a non-enolizable aldehyde, like benzaldehyde, to form a new carbon-carbon bond. The initial aldol-type addition product would likely undergo subsequent dehydration to yield a conjugated α,β-unsaturated ketone. wikipedia.orglibretexts.org

Similarly, in a Claisen-Schmidt condensation (a type of crossed aldol condensation), the enolate of this compound can react with an aromatic aldehyde under basic conditions to form an α,β-unsaturated ketone derivative after dehydration. libretexts.org The success of these crossed condensations depends on using a carbonyl partner that cannot self-condense, thereby ensuring the desired product is favored. libretexts.org The presence of the α-bromo substituent complicates these reactions, as the enolate could potentially undergo side reactions, and the basic conditions might promote elimination or substitution of the bromide.

| Reaction Type | Reactant | Catalyst/Conditions | Potential Product Structure |

|---|---|---|---|

| Claisen-Schmidt Condensation | Benzaldehyde | Aqueous NaOH or KOH | 1-Bromo-3-(2,4-dichlorophenyl)-4-phenylbut-3-en-2-one |

| Knoevenagel Condensation | Malononitrile | Piperidine, Acetic Acid | Product of condensation at the C-3 position, followed by dehydration. acs.orgrsc.org |

| Self-Condensation (Aldol) | Itself | Strong Base (e.g., LDA) | Complex mixture; less likely to be a controlled reaction. |

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

The dichlorophenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com However, the reactivity of the ring is significantly influenced by the substituents already present. The two chlorine atoms and the CH₂C(O)CH₂Br side chain are all electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com This withdrawal of electron density from the aromatic π-system deactivates the ring, making it substantially less reactive towards electrophiles than benzene (B151609) itself. uomustansiriyah.edu.iqunizin.org Consequently, more forceful reaction conditions (e.g., stronger acids, higher temperatures) are generally required to achieve substitution compared to activated aromatic rings. libretexts.org

Regioselectivity Considerations

When a disubstituted or polysubstituted benzene ring undergoes electrophilic substitution, the position of the incoming electrophile is determined by the cumulative directing effects of the existing substituents. libretexts.orgpressbooks.pub

Chloro Groups (-Cl): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (arenium ion) formed during ortho and para attack. libretexts.orgunizin.org

Keto-alkyl Group (-CH₂C(O)CH₂Br): The acyl group (-C(O)R) is a powerful electron-withdrawing group and a strong deactivator. It directs incoming electrophiles to the meta position. libretexts.org This is because the intermediates for ortho and para attack are significantly destabilized by placing the positive charge of the arenium ion adjacent to the positively polarized carbonyl carbon. libretexts.org

In this compound, these directing effects are cooperative or reinforcing. libretexts.orgpressbooks.pub

The CH₂C(O)CH₂Br group at C-1 directs to the meta positions: C-3 and C-5.

The chloro group at C-2 directs to its ortho position (C-3) and its para position (C-5).

The chloro group at C-4 directs to its ortho positions (C-3 and C-5).

All three substituents direct incoming electrophiles to the same two available positions on the ring: C-3 and C-5. Therefore, substitution is strongly favored at these sites. Steric hindrance is unlikely to create a significant preference between the C-3 and C-5 positions, so a mixture of the two isomers would be expected.

| Substituent (Position) | Type | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|

| -CH₂C(O)CH₂Br (C-1) | Deactivating | Meta-directing libretexts.org | 3, 5 |

| -Cl (C-2) | Deactivating | Ortho, Para-directing unizin.org | 3 (ortho), 5 (para) |

| -Cl (C-4) | Deactivating | Ortho, Para-directing unizin.org | 3 (ortho), 5 (ortho) |

| Combined Regiochemical Outcome | 3 and 5 |

Functionalization of the Aromatic System

Despite the ring's deactivation, various functional groups can be introduced onto the aromatic system using appropriate, often vigorous, reaction conditions.

Nitration: The introduction of a nitro group (-NO₂) can be achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to generate the potent electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com Given the deactivation, fuming nitric acid or elevated temperatures might be necessary, similar to the conditions required for the nitration of other deactivated ketones like acetophenone. orgsyn.org The expected products would be 1-bromo-3-(2,4-dichloro-3-nitrophenyl)propan-2-one and 1-bromo-3-(2,4-dichloro-5-nitrophenyl)propan-2-one.

Halogenation: Further halogenation (e.g., bromination or chlorination) would require a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to polarize the halogen molecule and create a sufficiently strong electrophile. masterorganicchemistry.com

Sulfonation: This reaction involves using fuming sulfuric acid (H₂SO₄ with dissolved SO₃) to introduce a sulfonic acid group (-SO₃H). The electrophile is sulfur trioxide (SO₃). The reaction is typically reversible.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings like this one. quizlet.com The electron-poor nature of the ring prevents it from attacking the carbocation or acylium ion intermediates required for these reactions.

| Reaction | Reagents | Electrophile | Expected Product(s) |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 3-Nitro and 5-Nitro substituted derivatives |

| Bromination | Br₂, FeBr₃ | "Br⁺" | 3-Bromo and 5-Bromo substituted derivatives |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 3-Sulfonic acid and 5-Sulfonic acid substituted derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | No reaction expected due to strong deactivation. quizlet.com |

Derivatization and Analogue Synthesis Based on 1 Bromo 3 2,4 Dichlorophenyl Propan 2 One

Synthesis of Substituted Propanone Analogues

The synthesis of substituted propanone analogues from 1-Bromo-3-(2,4-dichlorophenyl)propan-2-one can be achieved through various synthetic methodologies. One common approach involves the reaction of the parent compound with different nucleophiles that can displace the bromine atom, leading to a diverse range of substituted propanones.

Detailed research has shown that α-haloketones are excellent precursors for the synthesis of various organic compounds. For instance, the reaction of α-bromoketones with amines, thiols, or other nucleophiles can introduce a wide range of functional groups at the α-position to the carbonyl group. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity patterns of α-bromoketones allow for the prediction of its behavior in such reactions.

For example, the reaction with primary or secondary amines would yield α-aminoketones, which are important building blocks in medicinal chemistry. Similarly, reaction with thiols would result in the formation of α-thioketones. The table below illustrates some potential substituted propanone analogues that could be synthesized from this compound.

| Nucleophile | Product | Potential Yield (%) |

| Morpholine | 1-(2,4-Dichlorophenyl)-3-morpholinopropan-2-one | 85-95 |

| Thiophenol | 1-(2,4-Dichlorophenyl)-3-(phenylthio)propan-2-one | 80-90 |

| Sodium azide | 1-Azido-3-(2,4-dichlorophenyl)propan-2-one | 75-85 |

This interactive data table is based on analogous reactions of α-bromoketones.

Introduction of Diverse Functionalities via Bromine Displacement

The displacement of the bromine atom in this compound is a key strategy for introducing a wide range of functional groups, leading to the synthesis of various heterocyclic compounds and other derivatives. Nucleophilic substitution reactions are fundamental in this context. nrochemistry.com

A significant application of α-bromoketones in synthetic organic chemistry is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide to form a thiazole ring. Current time information in Pasuruan, ID.wiley-vch.de This reaction is a powerful tool for the construction of thiazole-containing compounds, which are known to exhibit a wide range of biological activities. nrochemistry.comsigmaaldrich.com The reaction of this compound with various thioamides or thioureas would be expected to yield the corresponding 2,4-disubstituted thiazoles. Current time information in Pasuruan, ID.wikipedia.orgyoutube.comnih.gov

Furthermore, reaction with other nucleophiles such as ureas, amidines, and other similar compounds can lead to the formation of other five-membered heterocyclic rings like imidazoles and oxazoles. thieme-connect.deorganic-chemistry.orgrsc.orgsantiago-lab.com

| Reagent | Resulting Heterocycle |

| Thiourea (B124793) | 2-Amino-4-(2,4-dichlorobenzyl)thiazole |

| Thioacetamide (B46855) | 4-(2,4-Dichlorobenzyl)-2-methylthiazole |

| Benzamidine | 2-Phenyl-4-(2,4-dichlorobenzyl)imidazole |

This interactive data table showcases potential heterocyclic syntheses based on established reactions of α-bromoketones.

Expansion of the Carbon Skeleton

The carbon skeleton of this compound can be expanded through various carbon-carbon bond-forming reactions. The presence of the ketone functionality allows for reactions such as the Wittig reaction and Grignard reactions.

The Wittig reaction, which converts a ketone or aldehyde to an alkene, is a powerful tool for carbon chain elongation. wiley-vch.dewikipedia.org Reaction of this compound with a phosphorus ylide would lead to the formation of a substituted alkene, effectively extending the carbon chain. wiley-vch.dewikipedia.org The nature of the resulting alkene would depend on the structure of the ylide used.

Grignard reactions provide another avenue for carbon skeleton expansion. Current time information in Pasuruan, ID. The addition of a Grignard reagent to the carbonyl group of this compound would result in the formation of a tertiary alcohol after acidic workup. Current time information in Pasuruan, ID. This reaction allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.

| Reaction Type | Reagent | Expected Product |

| Wittig Reaction | Methyltriphenylphosphonium bromide/base | 1-Bromo-3-(2,4-dichlorophenyl)-2-methylenepropane |

| Grignard Reaction | Methylmagnesium bromide | 1-Bromo-3-(2,4-dichlorophenyl)-2-methylpropan-2-ol |

| Grignard Reaction | Phenylmagnesium bromide | 1-Bromo-3-(2,4-dichlorophenyl)-2-phenylpropan-2-ol |

This interactive data table illustrates potential carbon skeleton expansion reactions.

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues from the prochiral ketone this compound can be achieved through stereoselective reduction of the carbonyl group or by employing chiral auxiliaries in subsequent reactions.

Stereoselective reduction of the ketone to a chiral alcohol is a common strategy in asymmetric synthesis. The Corey-Itsuno reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. nrochemistry.comyoutube.comwikipedia.org Applying this methodology to this compound would be expected to yield either the (R)- or (S)-1-bromo-3-(2,4-dichlorophenyl)propan-2-ol with high enantiomeric excess, depending on the chirality of the catalyst used. nrochemistry.comyoutube.comwikipedia.org

Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org For instance, the chiral alcohol obtained from the stereoselective reduction could be derivatized, or the starting material could be reacted with a chiral reagent that directs the stereochemistry of a subsequent transformation. While specific examples with this compound are scarce, the principles of asymmetric synthesis using chiral auxiliaries are broadly applicable. sigmaaldrich.comwikipedia.org

| Method | Reagent/Catalyst | Product | Expected Stereoselectivity |

| Corey-Itsuno Reduction | (S)-CBS catalyst, BH3·THF | (S)-1-Bromo-3-(2,4-dichlorophenyl)propan-2-ol | High e.e. |

| Corey-Itsuno Reduction | (R)-CBS catalyst, BH3·THF | (R)-1-Bromo-3-(2,4-dichlorophenyl)propan-2-ol | High e.e. |

This interactive data table presents potential stereoselective syntheses.

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 3 2,4 Dichlorophenyl Propan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique in organic chemistry for determining the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The structure of 1-Bromo-3-(2,4-dichlorophenyl)propan-2-one suggests the presence of five unique proton signals.

The two methylene (B1212753) groups (CH₂), being adjacent to different electron-withdrawing groups (a bromine atom and a carbonyl group attached to a dichlorophenyl ring), are expected to appear as distinct singlets in different chemical environments. The methylene protons adjacent to the bromine atom are anticipated to be significantly deshielded, appearing at a downfield chemical shift. Similarly, the benzylic methylene protons, influenced by both the ketone's carbonyl group and the aromatic ring, will also resonate downfield.

The 2,4-disubstituted dichlorophenyl ring will give rise to a complex splitting pattern for the three aromatic protons. The proton at position 6 (H-6), being ortho to the methylene group, is expected to be a doublet. The proton at position 5 (H-5) will likely appear as a doublet of doublets due to coupling with both H-6 and H-3. The proton at position 3 (H-3), being ortho to a chlorine atom, would appear as a doublet.

Based on established chemical shift principles, a predicted ¹H NMR spectrum is summarized in the table below. pdx.eduoregonstate.educhemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This is a theoretical prediction based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH₂Br | 4.25 | Singlet (s) |

| CH₂Ar | 4.05 | Singlet (s) |

| Ar-H6 | 7.45 | Doublet (d) |

| Ar-H5 | 7.30 | Doublet of Doublets (dd) |

| Ar-H3 | 7.50 | Doublet (d) |

¹³C NMR Characterization

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in For this compound, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the nine unique carbon atoms in the molecule.

The carbonyl carbon of the ketone is the most deshielded and will appear furthest downfield, typically in the 190-210 ppm range. docbrown.info The six carbons of the dichlorophenyl ring will have chemical shifts in the aromatic region (125-150 ppm), with the carbons directly bonded to chlorine atoms showing distinct shifts. libretexts.org The two methylene carbons, C-1 (adjacent to bromine) and C-3 (adjacent to the carbonyl and aromatic ring), will appear in the aliphatic region, with their exact shifts influenced by the electronegative substituents. compoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This is a theoretical prediction based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-2) | 201.5 |

| Ar-C (C-ipso, attached to CH₂) | 134.0 |

| Ar-C (C-Cl) | 136.0 |

| Ar-C (C-Cl) | 133.5 |

| Ar-CH | 131.0 |

| Ar-CH | 129.5 |

| Ar-CH | 127.8 |

| CH₂Ar (C-3) | 48.5 |

| CH₂Br (C-1) | 38.0 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, confirming the assignments made from 1D spectra. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this molecule, COSY would primarily be used to confirm the connectivity of the aromatic protons. Cross-peaks would be expected between H-5 and H-6, as well as between H-5 and H-3, confirming their adjacent positions on the ring. The two methylene groups, being singlets and separated by the carbonyl group, would not show any COSY correlations to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton to the carbon atom it is directly attached to. An HSQC spectrum would show cross-peaks connecting the ¹H signal of the CH₂Br group to its ¹³C signal, the ¹H signal of the CH₂Ar group to its corresponding ¹³C signal, and each of the three aromatic proton signals to their respective aromatic carbon signals. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is vital for connecting the different fragments of the molecule. Key correlations would include:

The protons of the CH₂Br group showing a correlation to the carbonyl carbon (C-2).

The protons of the CH₂Ar group showing correlations to the carbonyl carbon (C-2) and the ipso-carbon of the aromatic ring.

The aromatic proton H-6 showing a correlation to the benzylic CH₂ carbon (C-3).

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.govrsc.org This allows for the accurate determination of the molecular weight. The molecular formula of this compound is C₉H₇BrCl₂O.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). ucalgary.calibretexts.orgyoutube.com This results in a characteristic cluster of peaks for the molecular ion, which provides high confidence in the elemental composition.

Under tandem MS (MS/MS) conditions, where the molecular ion is fragmented, specific bond cleavages would be expected. researchgate.netnih.gov Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones. youtube.com

Table 3: Predicted ESI-MS Fragments for this compound This table shows predicted fragments based on common fragmentation pathways.

| Predicted Fragment Ion (Structure) | m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Fragmentation Pathway |

| [C₉H₇BrCl₂O + H]⁺ | 281 | Protonated Molecular Ion [M+H]⁺ |

| [C₈H₆Cl₂O]⁺ | 201 | Loss of CH₂Br |

| [C₇H₅Cl₂]⁺ | 159 | Loss of CH₂Br and CO (from acylium ion) |

| [C₇H₅Cl₂CH₂]⁺ | 173 | 2,4-Dichlorobenzyl cation |

| [CH₂Br]⁺ | 93 | Alpha-cleavage |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds in a mixture, making it highly suitable for assessing the purity of synthesized this compound. chromatographyonline.comnih.govrestek.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase in a capillary column. unt.edunih.gov The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer records a mass spectrum for each eluting component.

The resulting chromatogram would display a major peak corresponding to the target compound, with its retention time being a characteristic property under specific GC conditions. Any minor peaks would indicate the presence of impurities, such as unreacted starting materials, solvents, or by-products from the synthesis. The mass spectrum of the main peak would serve as a fingerprint, and its fragmentation pattern (typically using electron ionization, EI) can be compared against spectral libraries or analyzed to confirm the structure. This dual-level identification (retention time and mass spectrum) provides a robust and reliable method for both qualitative and quantitative purity assessment.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. For this compound, these methods provide detailed information about its functional groups and conformational isomers.

Vibrational Analysis of Functional Groups

The vibrational spectrum of this compound is characterized by the distinct absorption and scattering bands corresponding to its constituent functional groups. The primary vibrational modes of interest include the carbonyl (C=O) stretching, C-Br stretching, C-Cl stretching, and various vibrations of the dichlorophenyl ring.

Carbonyl (C=O) Stretching: Ketones typically exhibit a strong, sharp absorption band in the IR spectrum between 1700 cm⁻¹ and 1750 cm⁻¹. wikipedia.org For α-haloketones like the title compound, the electronegativity of the adjacent bromine atom tends to shift this carbonyl stretching frequency to a higher wavenumber compared to simple alkyl ketones. nih.gov This is due to the inductive effect of the halogen, which alters the electron density around the carbonyl group.

C-Br and C-Cl Stretching: The carbon-halogen stretching vibrations are found in the fingerprint region of the IR spectrum. The C-Br stretching vibration typically appears in the range of 500-750 cm⁻¹. docbrown.info The C-Cl stretching vibrations associated with the dichlorophenyl ring are generally observed between 550 and 850 cm⁻¹. researchgate.net

Dichlorophenyl Ring Vibrations: The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations are expected above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations also produce characteristic absorptions in the fingerprint region.

The following table summarizes the expected key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 | Medium |

| Carbonyl (C=O) | Stretching | 1720 - 1745 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| C-Cl | Stretching | 550 - 850 | Strong |

| C-Br | Stretching | 500 - 750 | Medium to Strong |

Conformational Studies

Like many α-haloketones, this compound can exist as a mixture of rotational isomers (conformers) due to rotation around the C-C single bond between the carbonyl carbon and the α-carbon bearing the halogen. nih.gov These are often referred to as cis (or synperiplanar) and gauche (or synclinal) conformers, where the C-Br bond is eclipsed with the C=O bond in the cis form.

Studies on similar α-haloacetophenones have shown that these conformers are in equilibrium. beilstein-journals.org The more stable conformer is typically the one where the bulky halogen atom and the carbonyl oxygen are eclipsed, minimizing steric repulsion between the halogen and the rest of the molecule. nih.govwikipedia.org This conformational equilibrium can be directly observed and studied using IR spectroscopy. The carbonyl stretching (νC=O) band often appears as a doublet, with each peak corresponding to a different conformer. The relative intensities of these peaks can be used to determine the relative populations and thermodynamic stability of the conformers in different solvents and at various temperatures. For α-chloroacetophenone, a preference for a cis conformation has been demonstrated using IR spectroscopy. beilstein-journals.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure of this compound is not widely reported, analysis of closely related derivatives provides significant insight into its likely molecular geometry and packing.

For instance, the crystal structure of 3-Bromo-1-(2,4-Dichlorophenyl)-2-Methoxy-3-(4-Methoxyphenyl)propan-1-one, a derivative, has been determined. amanote.com Similarly, crystallographic data for other brominated and chlorinated chalcone (B49325) derivatives reveal key structural features. nih.govnih.govresearchgate.net

In the solid state, the molecule is expected to adopt a specific, low-energy conformation. The dichlorophenyl ring and the propanone chain would have a defined spatial relationship, with specific bond lengths, bond angles, and torsion angles. The dihedral angle between the plane of the aromatic ring and the plane of the ketone group is a critical parameter. Intermolecular interactions, such as halogen bonding (C-Br···O or C-Cl···O) and C-H···π interactions, are expected to play a crucial role in stabilizing the crystal lattice. nih.gov

The table below presents representative crystallographic data from a related compound, (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, to illustrate the type of structural information obtained from X-ray diffraction analysis. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀BrClO |

| Molecular Weight | 321.59 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9197 (8) |

| b (Å) | 7.3391 (11) |

| c (Å) | 14.8171 (17) |

| α (°) | 101.929 (11) |

| β (°) | 94.371 (10) |

| γ (°) | 93.299 (11) |

| Volume (ų) | 626.22 (15) |

| Z | 2 |

Data from a related chalcone derivative to illustrate typical crystallographic parameters. nih.gov

Such crystallographic studies confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles, which are invaluable for understanding the compound's chemical reactivity and physical properties.

Computational Chemistry and Theoretical Studies of 1 Bromo 3 2,4 Dichlorophenyl Propan 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These studies provide insights into electron distribution, reactivity, and stability.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study on 1-Bromo-3-(2,4-dichlorophenyl)propan-2-one would calculate properties such as optimized molecular geometry, total energy, and the distribution of electron density. These calculations would help in understanding the molecule's stability and the electronic effects of its substituent groups—the bromine atom and the 2,4-dichlorophenyl ring.

Molecular Orbital Analysis

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes

Molecules can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis of this compound would involve mapping its potential energy surface to identify the most stable conformations (energy minima) and the energy barriers for interconversion between them. This information is vital for understanding the molecule's flexibility and how its shape influences its interactions with other molecules.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to simulate chemical reactions involving this compound. This would involve identifying the transition state structures—the highest energy point along the reaction coordinate—and calculating the activation energies for potential reactions. Such studies are invaluable for predicting reaction mechanisms and understanding the kinetics of chemical transformations.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, computational methods could be used to predict its infrared (IR) vibrational frequencies, its nuclear magnetic resonance (NMR) chemical shifts, and its electronic absorption spectra (UV-Vis). These predicted spectra would serve as a valuable reference for experimental characterization.

1 Bromo 3 2,4 Dichlorophenyl Propan 2 One As a Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack (due to the bromine leaving group) allows 1-Bromo-3-(2,4-dichlorophenyl)propan-2-one to participate in a range of cyclization reactions to form diverse heterocyclic systems.

This α-bromo ketone is a key building block for the synthesis of fused heterocyclic systems, which are common scaffolds in many biologically active compounds. A prominent example is its utility in the preparation of imidazo[1,2-a]pyridines. The reaction of this compound with a 2-aminopyridine (B139424) derivative proceeds via an initial nucleophilic substitution, where the amino group of the pyridine (B92270) attacks the carbon bearing the bromine atom. This is followed by an intramolecular cyclization and dehydration to yield the fused imidazo[1,2-a]pyridine (B132010) ring system. This synthetic strategy is valued for its efficiency and the directness with which it assembles the fused bicyclic core.

Similarly, this intermediate can be employed in the synthesis of other fused nitrogen-containing heterocycles. For instance, its reaction with o-phenylenediamine (B120857) can lead to the formation of benzodiazepine (B76468) derivatives through a multi-step sequence likely involving initial condensation and subsequent cyclization reactions.

This compound is a classic substrate in well-established reactions for the synthesis of five-membered heterocycles containing nitrogen and/or oxygen atoms.

Nitrogen and Sulfur Heterocycles: The Hantzsch thiazole (B1198619) synthesis is a prime example of the utility of α-bromo ketones in the formation of thiazole rings. In this reaction, this compound is condensed with a thiourea (B124793) or thioamide. The reaction proceeds through the formation of an intermediate by the nucleophilic attack of the sulfur atom on the carbon bearing the bromine, followed by cyclization and dehydration to afford a 2-aminothiazole (B372263) derivative. The resulting thiazole will bear the 2,4-dichlorobenzyl substituent, a common feature in various pharmacologically active molecules.

Oxygen Heterocycles: For the synthesis of oxygen-containing heterocycles, this intermediate can be utilized in reactions such as the Feist-Benary furan (B31954) synthesis. This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. The likely mechanism involves the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the carbon with the bromine atom. Subsequent intramolecular cyclization and dehydration lead to the formation of a substituted furan.

Furthermore, the Robinson-Gabriel synthesis offers a pathway to oxazoles. While this reaction typically starts with a 2-acylamino-ketone, this compound can be converted to the necessary precursor. The subsequent intramolecular cyclization and dehydration, often promoted by a strong dehydrating agent, would yield an oxazole (B20620) ring.

Intermediate in the Preparation of Complex Organic Molecules

The reactivity of this compound makes it a crucial intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). A notable application is in the synthesis of antifungal agents. For example, the core structure of several azole antifungals features a substituted phenyl group connected to a heterocyclic moiety. The synthesis of such compounds often involves the reaction of a brominated ketone intermediate with a suitable heterocyclic precursor.

A pertinent example is the synthetic route to itraconazole (B105839), a broad-spectrum antifungal agent. While the exact commercial synthesis is proprietary, analogous pathways often commence with a substituted acetophenone, such as dichloroacetophenone, which is then brominated to produce a reactive α-bromo ketone intermediate. This intermediate is then reacted with other building blocks in a multi-step sequence to construct the final complex molecule. The 2,4-dichlorophenyl moiety present in this compound is a key structural feature in itraconazole and other similar antifungal drugs.

Role in Multi-Step Synthetic Sequences

In multi-step syntheses, this compound serves as a pivotal intermediate that allows for the introduction of the 2,4-dichlorobenzyl ketone fragment into a larger molecule. Its bifunctional nature (an electrophilic carbonyl group and a site for nucleophilic substitution) enables it to react sequentially with different reagents, thereby extending the carbon chain and introducing further complexity.

For instance, in a hypothetical multi-step synthesis, the bromine atom can be displaced by a nucleophile in the first step. The resulting ketone can then undergo a variety of transformations, such as reduction to an alcohol, conversion to an imine, or participation in an aldol (B89426) condensation. This versatility allows for the strategic construction of complex target molecules, where the 2,4-dichlorophenyl group may be a crucial pharmacophore or a directing group for subsequent reactions.

The table below summarizes the role of this compound as a synthetic intermediate in the formation of various heterocyclic systems.

| Heterocyclic System | Synthetic Method | Role of this compound |

| Imidazo[1,2-a]pyridines | Reaction with 2-aminopyridines | Provides the carbon backbone for the imidazole (B134444) portion of the fused ring. |

| Thiazoles | Hantzsch Thiazole Synthesis | Acts as the α-halo ketone component that condenses with a thioamide. |

| Furans | Feist-Benary Furan Synthesis | Serves as the α-halo ketone that reacts with a β-dicarbonyl compound. |

| Oxazoles | Robinson-Gabriel Synthesis | Can be converted to the necessary 2-acylamino-ketone precursor. |

Molecular Interaction Mechanisms and Mechanistic Investigations

Insights into Reaction Kinetics and Thermodynamics

Detailed experimental kinetic and thermodynamic data for 1-bromo-3-(2,4-dichlorophenyl)propan-2-one are not extensively documented in publicly available literature. However, insights can be drawn from computational studies on closely related α-haloketones and general principles of organic reaction mechanisms. The reactivity of this compound is largely dictated by the presence of the bromine atom alpha to the carbonyl group.

The primary reaction pathway for this compound is nucleophilic substitution, where a nucleophile replaces the bromide ion. This can proceed through either an S_N_1 or S_N_2 mechanism, depending on the reaction conditions. The carbonyl group significantly influences the reaction rate by providing electronic stabilization to the transition state.

Computational studies on analogous systems, such as the reaction between α-bromoacetophenone and various nucleophiles, indicate that nucleophilic substitution reactions of α-haloketones generally have low activation energies, suggesting they are kinetically favorable. up.ac.za The presence of the electron-withdrawing 2,4-dichlorophenyl group in this compound is expected to further enhance the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. fiveable.me

Table 1: Postulated Influence of Substituents on Reaction Kinetics

| Substituent | Position | Electronic Effect | Influence on S_N_2 Rate |

| Carbonyl (C=O) | Beta to Bromine | Inductive (-I), Mesomeric (-M) | Rate-enhancing |

| 2,4-Dichlorophenyl | Gamma to Bromine | Inductive (-I), Mesomeric (-M) | Rate-enhancing |

| Bromine | Alpha to Carbonyl | Inductive (-I), Good Leaving Group | Rate-enhancing |

This table is based on established principles of physical organic chemistry as specific kinetic data for the target compound is not available.

Solvent Effects on Reactivity and Selectivity

The choice of solvent plays a critical role in directing the outcome of reactions involving this compound. The polarity and protic nature of the solvent can influence both the reaction rate and the selectivity between competing pathways like S_N_1 and S_N_2.

Polar protic solvents , such as water and alcohols, are capable of hydrogen bonding. They can solvate both the carbocation intermediate in an S_N_1 reaction and the leaving group (bromide ion), thereby stabilizing them and accelerating the S_N_1 pathway. libretexts.orgspcmc.ac.in However, they can also solvate the nucleophile, reducing its nucleophilicity and potentially slowing down an S_N_2 reaction. spcmc.ac.inchemistrysteps.com

Polar aprotic solvents , such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), possess dipoles but cannot act as hydrogen bond donors. wizeprep.com These solvents are effective at solvating cations but not anions. This leaves the nucleophile relatively "naked" and highly reactive, thus favoring the S_N_2 mechanism. chemistrysteps.comwizeprep.com

Non-polar solvents are generally poor choices for reactions involving charged intermediates or polar reactants, as they cannot effectively stabilize these species.

Table 2: Expected Solvent Effects on Nucleophilic Substitution of this compound

| Solvent Type | Examples | Predominant Mechanism | Rationale |

| Polar Protic | Water, Ethanol, Methanol (B129727) | S_N_1 favored | Stabilizes carbocation intermediate and leaving group. libretexts.orgspcmc.ac.in |

| Polar Aprotic | Acetone, DMF, DMSO | S_N_2 favored | Enhances nucleophilicity by poorly solvating the nucleophile. wizeprep.com |

| Non-Polar | Hexane, Toluene | Slow or no reaction | Poor solvation of charged species and polar reactants. |

The selectivity of reactions can also be affected. For instance, in the synthesis of azole antifungals where an imidazole (B134444) or triazole derivative acts as the nucleophile, the use of a polar aprotic solvent would likely promote a direct S_N_2 displacement of the bromide.

Role of Catalysts and Reagents in Directed Transformations

Catalysts and specific reagents are instrumental in guiding the transformations of this compound towards desired products, particularly in the synthesis of complex heterocyclic structures.

In the synthesis of azole-based antifungal agents, the reaction of this compound with an appropriate azole (e.g., 1,2,4-triazole) is a key step. This is a nucleophilic substitution reaction that can be facilitated by a base. The base, such as sodium carbonate or sodium hydride, deprotonates the azole, increasing its nucleophilicity and promoting the attack on the electrophilic carbon bearing the bromine atom. google.com

Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, can be employed in reactions involving a water-soluble nucleophile and an organic-soluble substrate. The PTC facilitates the transport of the nucleophile into the organic phase where the reaction occurs.

Lewis acids can also play a role in activating the substrate. By coordinating to the carbonyl oxygen, a Lewis acid can increase the electrophilicity of the α-carbon, making it more susceptible to attack by even weak nucleophiles.

Furthermore, in some synthetic routes, the ketone functionality of this compound may be transformed. For example, reduction of the ketone to a secondary alcohol can be achieved using reducing agents like sodium borohydride (B1222165).

Stereo-electronic Effects on Chemical Behavior

Stereo-electronic effects, which encompass the interplay of steric hindrance and electronic properties arising from the spatial arrangement of atoms and orbitals, significantly influence the chemical behavior of this compound.

The conformation of the molecule plays a crucial role in its reactivity. For an S_N_2 reaction to occur, the nucleophile must approach the electrophilic carbon from the backside, opposite to the leaving group (bromide). The alignment of the C-Br bond with the π-system of the carbonyl group is important. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the carbon more electron-deficient and thus more reactive towards nucleophiles. nih.gov

The presence of the bulky 2,4-dichlorophenyl group can introduce steric hindrance, which may disfavor an S_N_2 pathway if the nucleophile is also bulky. However, the methylene (B1212753) spacer between the phenyl ring and the carbonyl group mitigates this steric hindrance to some extent.

In reactions involving the enolate of the ketone, the stereochemistry of the enolate formation can be controlled by the reaction conditions, which in turn can influence the stereochemical outcome of subsequent reactions.

Intramolecular interactions, such as potential hydrogen bonding in certain reaction media or with specific reagents, can also influence the conformational preferences and thus the reactivity of the molecule. researchgate.net

Analytical Methodologies for the Detection and Quantification of 1 Bromo 3 2,4 Dichlorophenyl Propan 2 One in Research Settings

Chromatographic Separation Techniques

Chromatography is a powerful tool for separating the components of a mixture, making it ideal for the analysis of 1-bromo-3-(2,4-dichlorophenyl)propan-2-one in the presence of starting materials, by-products, or degradation products. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly utilized chromatographic techniques for such compounds.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally unstable compounds. For a compound with the structural characteristics of this compound—containing an aromatic ring, a ketone group, and halogen atoms—reversed-phase HPLC (RP-HPLC) is the most suitable approach. mdpi.com

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a C18 column is a common and effective choice for the stationary phase due to its strong hydrophobic retention capabilities. mdpi.compatsnap.com The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The ratio of the organic modifier to water is a critical parameter that can be adjusted to optimize the retention time and resolution of the analyte from other components in the sample.

Detection is commonly achieved using an ultraviolet (UV) detector, as the dichlorophenyl group in the molecule will absorb UV light. Based on the chromophores present, a detection wavelength in the range of 220-280 nm would be appropriate. patsnap.com

A proposed HPLC method for the analysis of this compound is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Methanol:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 25°C |

| Injection Volume | 20 µL |

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. biomedres.us Given that this compound is a semi-volatile compound, GC can be an effective analytical method. When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and structural information, aiding in the definitive identification of the compound and its impurities. tdi-bi.com

For the GC analysis of halogenated aromatic compounds, a capillary column with a non-polar or medium-polarity stationary phase is typically used. asianpubs.org A temperature-programmed oven is employed to ensure the efficient separation of compounds with different boiling points. The selection of the appropriate temperature program is crucial for achieving good resolution and peak shape.

The mass spectrometer detector is highly effective for halogenated compounds, as the isotopic patterns of bromine and chlorine can aid in the identification of the analyte and its fragments. tdi-bi.com

A hypothetical set of GC-MS parameters for the analysis of this compound is presented in the following table.

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | Initial temp 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) |

Spectrophotometric Methods for Purity and Concentration Determination

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the UV-Vis region. This technique is particularly useful for determining the purity and concentration of bulk drug substances and intermediates. masterorganicchemistry.com The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For this compound, the presence of the dichlorophenyl chromophore allows for its quantification using UV spectrophotometry. To perform the analysis, a pure sample of the compound is dissolved in a suitable solvent that does not absorb in the same region as the analyte. Common solvents for UV spectrophotometry include methanol, ethanol, and acetonitrile. colostate.edu The UV spectrum is then recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

The table below outlines a potential spectrophotometric method for the determination of this compound.

| Parameter | Condition |

|---|---|

| Solvent | Methanol |

| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally (estimated around 245-255 nm) |

| Calibration Range | To be determined based on the molar absorptivity of the compound |

| Instrumentation | UV-Visible Spectrophotometer |

Development of Advanced Analytical Protocols

The development and validation of analytical methods are critical for ensuring the reliability of data in a research and quality control setting. nih.gov For this compound, advanced analytical protocols may involve the use of hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. biomedres.usnumberanalytics.com This is particularly valuable for the identification and quantification of trace-level impurities.

Method validation, in accordance with guidelines from regulatory bodies, is essential to demonstrate that an analytical method is suitable for its intended purpose. nih.govscience.gov Key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. The development of robust and validated analytical methods is an ongoing process, with continuous improvements in instrumentation and methodologies leading to more sensitive and reliable analyses for pharmaceutical intermediates like this compound. bohrium.com

Future Research Directions and Unexplored Avenues for 1 Bromo 3 2,4 Dichlorophenyl Propan 2 One

Exploration of Novel Synthetic Pathways

The development of more efficient, sustainable, and versatile methods for the synthesis of 1-Bromo-3-(2,4-dichlorophenyl)propan-2-one and its analogs is a primary area for future research.

Current synthetic approaches to α-haloketones typically involve the halogenation of a corresponding ketone. libretexts.orglibretexts.org For this compound, this would involve the bromination of 1-(2,4-dichlorophenyl)propan-2-one. While effective, these methods can sometimes lack selectivity and may employ harsh reagents. mdpi.com

Future research could focus on: